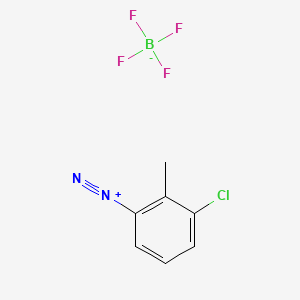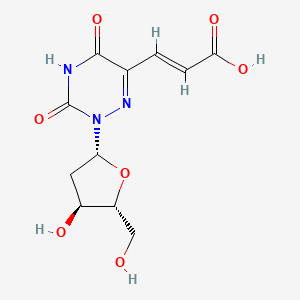
(E)-5-(2-Carboxyvinyl)-6-aza-2'-deoxyuridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-5-(2-Carboxyvinyl)-6-aza-2’-deoxyuridine is a synthetic nucleoside analog. It is structurally similar to naturally occurring nucleosides but contains modifications that confer unique properties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(2-Carboxyvinyl)-6-aza-2’-deoxyuridine typically involves multi-step organic reactions. The process begins with the preparation of the uridine derivative, followed by the introduction of the carboxyvinyl group at the 5-position and the aza modification at the 6-position. Common reagents used in these reactions include strong bases, protecting groups, and specific catalysts to ensure the desired regioselectivity and stereochemistry.
Industrial Production Methods
Industrial production of (E)-5-(2-Carboxyvinyl)-6-aza-2’-deoxyuridine may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-5-(2-Carboxyvinyl)-6-aza-2’-deoxyuridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the carboxyvinyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, specific solvents, and pH adjustments to favor the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities.
Scientific Research Applications
(E)-5-(2-Carboxyvinyl)-6-aza-2’-deoxyuridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a nucleoside analog in DNA and RNA research.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-5-(2-Carboxyvinyl)-6-aza-2’-deoxyuridine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound may inhibit enzymes involved in DNA and RNA synthesis, leading to disrupted cell replication and potential cell death. Molecular targets include polymerases and other enzymes critical for nucleic acid metabolism.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: Another nucleoside analog used in cancer treatment.
Azidothymidine (AZT): A nucleoside analog used in antiviral therapy.
Gemcitabine: A nucleoside analog with anticancer properties.
Uniqueness
(E)-5-(2-Carboxyvinyl)-6-aza-2’-deoxyuridine is unique due to its specific structural modifications, which confer distinct biological activities and potential therapeutic applications. Its ability to selectively target nucleic acid synthesis makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
97776-68-6 |
|---|---|
Molecular Formula |
C11H13N3O7 |
Molecular Weight |
299.24 g/mol |
IUPAC Name |
(E)-3-[2-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dioxo-1,2,4-triazin-6-yl]prop-2-enoic acid |
InChI |
InChI=1S/C11H13N3O7/c15-4-7-6(16)3-8(21-7)14-11(20)12-10(19)5(13-14)1-2-9(17)18/h1-2,6-8,15-16H,3-4H2,(H,17,18)(H,12,19,20)/b2-1+/t6-,7+,8+/m0/s1 |
InChI Key |
YDTPLQVCRZJMIP-SXSRJLBYSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C(=O)NC(=O)C(=N2)/C=C/C(=O)O)CO)O |
Canonical SMILES |
C1C(C(OC1N2C(=O)NC(=O)C(=N2)C=CC(=O)O)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



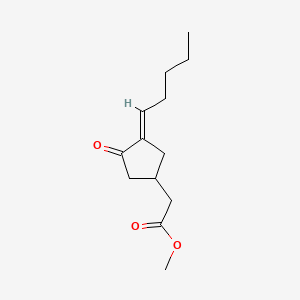
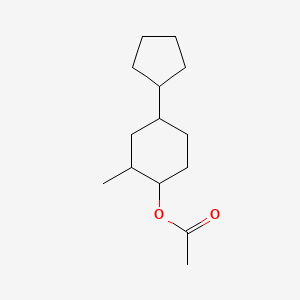
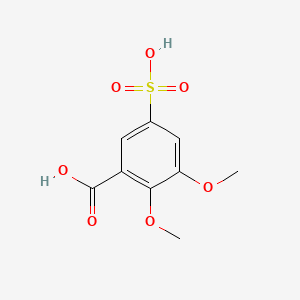
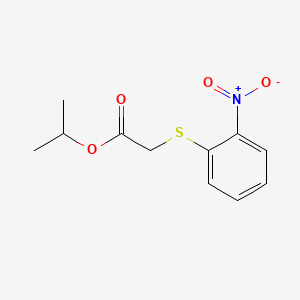
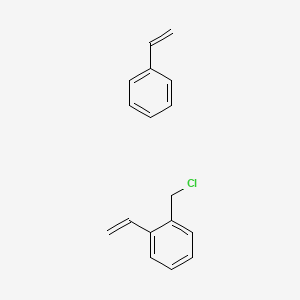

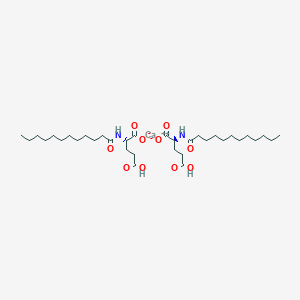
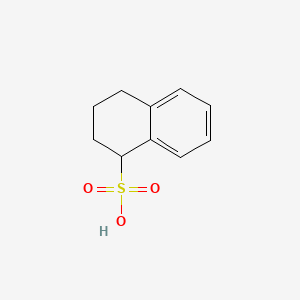
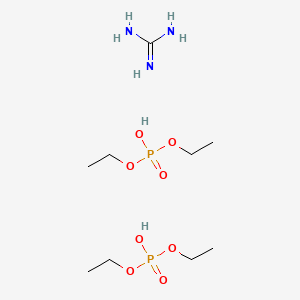

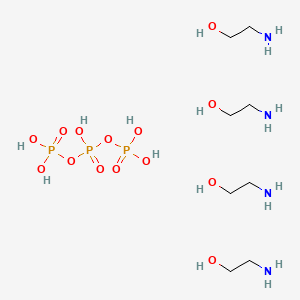
![2-[2-(1-piperidinyl)ethyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12665351.png)
